LogP Comparison: Increased Lipophilicity Over Non-Fluorinated Analog
3-Fluorooxetane-3-carbonitrile exhibits a significantly higher computed LogP than the non-fluorinated parent compound, oxetane-3-carbonitrile, indicating greater lipophilicity. This difference is critical for optimizing membrane permeability. Data are from computational predictions from reputable vendors and databases .
| Evidence Dimension | Lipophilicity (Computed LogP / XLogP3-AA) |
|---|---|
| Target Compound Data | LogP = 0.24848 |
| Comparator Or Baseline | Oxetane-3-carbonitrile: LogP = -0.4 (XLogP3) to 0.15638 |
| Quantified Difference | An increase in LogP of approximately 0.1 to 0.6 units, depending on the computational method used for the baseline. |
| Conditions | Computed property values; not experimentally determined. |
Why This Matters
Lipophilicity (LogP) is a key determinant of a molecule's ADME profile, influencing passive membrane permeability and solubility; a moderate increase can significantly improve bioavailability.
